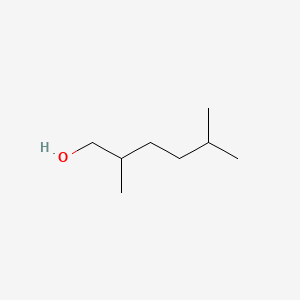

2,5-Dimethylhexan-1-OL

Description

Contextualization within Branched-Chain Alcohols

Branched-chain alcohols are a class of organic compounds that feature a hydroxyl (-OH) group attached to a carbon atom in a non-linear alkyl chain. wikipedia.org Unlike their linear counterparts, the branching in their carbon skeleton leads to distinct physical and chemical properties. jove.com The structure of 2,5-Dimethylhexan-1-ol, with methyl groups at the second and fifth carbon positions of a hexane (B92381) chain, makes it a clear example of a branched-chain primary alcohol.

The branching in alcohols has several notable effects on their properties. Generally, branched-chain alcohols tend to have lower boiling points compared to linear alcohols with the same molecular weight. jove.com This is attributed to the reduced surface area of the molecule, which diminishes the strength of the intermolecular van der Waals forces. jove.com However, branching can increase water solubility relative to their linear isomers because the branching reduces the contact surface area of the nonpolar region of the molecule. jove.com

Furthermore, the branched structure imparts a lower pour point, which is the temperature below which the liquid loses its flow characteristics. exxonmobilchemical.com This is a significant advantage for applications in colder climates, as it can reduce the need for heated storage and handling. exxonmobilchemical.com Highly branched alcohols, particularly those with a compact structure, can sometimes be solids at room temperature due to complex packing effects in the solid state. stackexchange.com

Significance in Organic Chemistry and Related Fields

In the realm of organic chemistry, 2,5-Dimethylhexan-1-ol and other branched-chain alcohols serve as important intermediates and building blocks for the synthesis of more complex molecules. exxonmobilchemical.combldpharm.com The hydroxyl group is a versatile functional group that can participate in a wide array of chemical reactions, including esterification, etherification, and oxidation, allowing for the creation of a diverse range of derivatives. wikipedia.org

The unique properties conferred by their branched structure make these alcohols valuable in various applications. They are used as solvents and co-solvents, for instance, in inks and coatings, where they can enhance solvency power. exxonmobilchemical.com Derivatives of branched-chain alcohols, such as ethoxylates, are effective surfactants with applications in industrial processes due to their rapid wetting times and low foam stability. exxonmobilchemical.com

While specific research on 2,5-Dimethylhexan-1-ol is not as extensive as for some other isomers, its classification under pharmaceutical intermediates and material science building blocks by chemical suppliers suggests its utility in these research areas. bldpharm.com For example, similar alcohol structures are utilized in the fragrance industry and can serve as intermediates in the production of various chemical compounds. solubilityofthings.com The general class of branched-chain higher alcohols is also recognized for its potential as high-energy, low-emission fuel oxygenates. researchgate.net

Chemical and Physical Properties of 2,5-Dimethylhexan-1-ol

Below is a table summarizing the key computed properties of 2,5-Dimethylhexan-1-ol.

| Property | Value | Source |

| Molecular Formula | C8H18O | nih.gov |

| IUPAC Name | 2,5-dimethylhexan-1-ol | nih.gov |

| Molecular Weight | 130.23 g/mol | nih.gov |

| CAS Number | 6886-16-4 | nih.gov |

| SMILES | CC(C)CCC(C)CO | nih.gov |

| InChIKey | OBOHUKJIPIBYTA-UHFFFAOYSA-N | nih.gov |

| Complexity | 59.6 | nih.gov |

| Monoisotopic Mass | 130.135765193 Da | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethylhexan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-7(2)4-5-8(3)6-9/h7-9H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBOHUKJIPIBYTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10542941 | |

| Record name | 2,5-Dimethylhexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10542941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6886-16-4 | |

| Record name | 2,5-Dimethylhexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10542941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations Involving 2,5 Dimethylhexan 1 Ol

Established Synthetic Routes and Strategies

The synthesis of 2,5-Dimethylhexan-1-OL and its analogs can be achieved through various established organic transformations. These routes often involve the construction of the C8 carbon skeleton followed by functional group interconversions to introduce the desired hydroxyl or other functionalities.

Approaches to 2,5-Dimethylhexan-1-OL

A plausible and documented approach to the synthesis of 2,5-Dimethylhexan-1-OL involves the reduction of the corresponding aldehyde, 2,5-dimethylhexan-1-al. This aldehyde can be prepared via the hydrogenation of an unsaturated precursor.

A specific example is the hydrogenation of 2,5-dimethylhex-4-en-1-al. In a typical procedure, this unsaturated aldehyde is stirred with a 5% palladium-on-carbon catalyst in an ethanol (B145695) solvent under a hydrogen atmosphere at room temperature and atmospheric pressure. The reaction proceeds until the theoretical amount of hydrogen is absorbed, which typically takes about 24 hours. Following the reaction, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield 2,5-dimethylhexan-1-al. prepchem.com This aldehyde can then be readily reduced to 2,5-Dimethylhexan-1-OL using standard reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride.

Alternative, though less specifically documented for this particular molecule, synthetic strategies could include:

Hydroformylation of 2,5-dimethyl-1-hexene (B1584997): This industrial process would introduce a formyl group at the terminus of the alkene, which upon subsequent reduction would yield the target primary alcohol. Hydroformylation reactions are typically catalyzed by rhodium or cobalt complexes.

Grignard Reaction: The reaction of a Grignard reagent, such as isoamylmagnesium bromide, with an appropriate epoxide like 2-methyloxirane would also lead to the formation of the 2,5-dimethylhexane (B165582) backbone with a terminal hydroxyl group.

Synthesis of Structurally Related Hexane (B92381) Derivatives

The synthesis of various hexane derivatives structurally related to 2,5-Dimethylhexan-1-OL provides insight into the chemical transformations possible for this class of compounds. These syntheses often utilize common precursors and reaction mechanisms.

The synthesis of saturated diols from acetylenic precursors is a well-established method. For instance, 2,5-dimethyl-2,5-hexanediol (B89615) can be prepared by the hydrogenation of 2,5-dimethyl-3-hexyne-2,5-diol (B86746). This reaction typically involves the use of a metal catalyst, such as palladium or platinum, to facilitate the addition of hydrogen across the triple bond. The process is carried out until the alkyne is fully saturated to the corresponding alkane.

The conversion of diols to dihalides can be achieved through nucleophilic substitution reactions. A notable example is the synthesis of 2,5-dichloro-2,5-dimethylhexane (B133102) from 2,5-dimethyl-2,5-hexanediol. This transformation is typically carried out using concentrated hydrochloric acid. The reaction proceeds through an SN1 mechanism, where the hydroxyl groups are protonated by the strong acid, forming good leaving groups (water). The subsequent departure of water molecules leads to the formation of stable tertiary carbocations at the C2 and C5 positions. These carbocations are then attacked by chloride ions to yield the final dichlorinated product. The formation of a precipitate is often observed during this reaction.

The dimerization of alkenes is a crucial industrial process for producing branched hydrocarbons. For example, isobutene can be dimerized to form isomers of 2,5-dimethylhexene. This reaction can be catalyzed by various acid catalysts. Interestingly, studies have shown that co-feeding hydrogen sulfide (B99878) (H₂S) can promote the dimerization of isobutene to produce 2,5-dimethyl-1-hexene, 2,5-dimethyl-2-hexene, and 2,5-dimethylhexane. In the absence of H₂S, the dimerization may not proceed efficiently.

Reactive Pathways and Mechanistic Investigations of 2,5-Dimethylhexan-1-OL

While specific mechanistic studies on 2,5-Dimethylhexan-1-OL are not extensively documented, its reactive pathways can be inferred from the behavior of similar primary alcohols and the reactivity of the 2,5-dimethylhexane scaffold.

The primary alcohol functional group in 2,5-Dimethylhexan-1-OL is expected to undergo typical reactions of this class of compounds, including:

Oxidation: Primary alcohols can be oxidized to aldehydes and further to carboxylic acids. The oxidation of 2,5-Dimethylhexan-1-OL would be expected to yield 2,5-dimethylhexanal (B8581115) and subsequently 2,5-dimethylhexanoic acid, depending on the oxidizing agent and reaction conditions.

Esterification: In the presence of a carboxylic acid and an acid catalyst, 2,5-Dimethylhexan-1-OL will undergo esterification to form the corresponding ester.

Dehydration: Acid-catalyzed dehydration of 2,5-Dimethylhexan-1-OL would likely lead to the formation of 2,5-dimethyl-1-hexene as the major product, following Zaitsev's rule where applicable, although the formation of other isomers is possible.

Mechanistic investigations into the oxidation of the parent alkane, 2,5-dimethylhexane, provide valuable insights into the reactivity of its carbon-hydrogen bonds. Studies on the low-temperature oxidation of 2,5-dimethylhexane have shown the formation of various products, including cyclic ethers. acs.org The initial steps involve the formation of alkyl radicals by H-atom abstraction. The symmetry of 2,5-dimethylhexane results in three distinct initial radicals: primary (2,5-dimethylhex-1-yl), secondary (2,5-dimethylhex-3-yl), and tertiary (2,5-dimethylhex-2-yl). These radicals then react with oxygen in a series of complex steps.

Alcohol Functional Group Transformations

The chemical reactivity of 2,5-Dimethylhexan-1-ol is primarily dictated by its primary alcohol functional group. While specific studies detailing the transformations of 2,5-Dimethylhexan-1-ol are not extensively documented in the provided search results, its reactions can be inferred from the well-established principles of alcohol chemistry and the reactivity of structurally similar compounds. Key transformations of the hydroxyl group include oxidation, reduction, and substitution reactions.

Oxidation: As a primary alcohol, 2,5-Dimethylhexan-1-ol can undergo oxidation to yield an aldehyde and subsequently a carboxylic acid. The product depends on the oxidizing agent used and the reaction conditions. For instance, the use of a mild oxidizing agent would favor the formation of 2,5-dimethylhexanal. Stronger oxidation would lead to 2,5-dimethylhexanoic acid. The synthesis of 2,5-dimethylhexan-1-al has been described through the hydrogenation of 2,5-dimethylhex-4-en-1-al, implying that the reverse reaction, the oxidation of the corresponding alcohol, is a standard transformation prepchem.com.

Reduction: The alcohol functional group in 2,5-Dimethylhexan-1-ol is already in a reduced state. Therefore, reduction reactions would not target the hydroxyl group itself but could be relevant in synthetic pathways leading to this alcohol. For example, 2,5-Dimethylhexan-1-ol can be synthesized by the reduction of 2,5-dimethylhexanal or a derivative of 2,5-dimethylhexanoic acid.

Substitution: The hydroxyl group of an alcohol is a poor leaving group. Therefore, for nucleophilic substitution reactions to occur, it must first be converted into a better leaving group, such as a tosylate or a halide. For example, reaction with a hydrohalic acid (like HCl) can convert the alcohol into the corresponding alkyl halide, 2,5-dimethylhexyl chloride. This type of SN1 reaction has been demonstrated with the related compound 2,5-dimethyl-2,5-hexanediol to form 2,5-dichloro-2,5-dimethylhexane notability.com. The reaction proceeds through the formation of a carbocation intermediate after protonation of the hydroxyl group notability.com.

Investigations of Unimolecular Decomposition Pathways

The unimolecular decomposition of 2,5-Dimethylhexan-1-ol is closely related to the decomposition of its parent alkane, 2,5-dimethylhexane. Studies on the combustion chemistry of 2,5-dimethylhexane provide significant insight into the decomposition pathways of its corresponding alkyl radicals, which are key intermediates in high-temperature environments osti.gov.

Under shock tube conditions, the primary consumption pathway for 2,5-dimethylhexane is unimolecular decomposition. This process involves the breaking of C-C bonds, leading to the formation of smaller radical species. The major decomposition channel results in the formation of an iso-propyl radical and a 2-methyl-5-hexyl radical osti.gov. The presence of multiple methyl substitutions in the 2,5-dimethylhexane structure leads to the rapid decomposition into propene osti.gov.

The major classes of elementary reactions considered in the oxidation model for 2,5-dimethylhexane include unimolecular fuel decomposition and alkyl radical isomerization osti.gov. At higher temperatures, the decomposition of the fuel molecule itself is a critical step, while at intermediate temperatures, the abstraction of hydrogen atoms becomes more significant osti.gov.

| Decomposition Pathway | Products | Conditions |

| Primary Unimolecular Decomposition | iso-propyl radical, 2-methyl-5-hexyl radical | High Temperature (Shock Tube) |

| Subsequent Radical Decomposition | Propene | High Temperature |

Kinetics and Thermodynamics of Elementary Reactions

The kinetics and thermodynamics of elementary reactions involving alkyl radicals derived from 2,5-dimethylhexane, particularly their interaction with molecular oxygen, are crucial for understanding low- to intermediate-temperature oxidation and autoignition phenomena rsc.orgacs.org.

The addition of molecular oxygen (O₂) to the three distinct alkyl radicals of 2,5-dimethylhexane (primary, secondary, and tertiary) has been studied in detail. These reactions form alkylperoxy radicals (ROO), which are key intermediates acs.org. The subsequent reactions of these ROO radicals, including isomerization to hydroperoxyalkyl radicals (QOOH), are critical for chain branching pathways acs.orgacs.org.

Quantum chemistry and Rice–Ramsperger–Kassel–Marcus (RRKM)/master equation (ME) calculations have been employed to determine temperature- and pressure-dependent rate coefficients and branching fractions for the R + O₂ reactions over a range of 400–900 K and 10⁻³–20 atm rsc.org.

Key Findings from Kinetic Studies:

Addition of O₂ to the tertiary 2,5-dimethylhex-2-yl radical: The most favorable pathway leads to the formation of 2,2,5,5,-tetramethyl-tetrahydrofuran and a hydroxyl radical (OH) rsc.orguga.edu. This cyclic ether has been identified as a major product in experimental studies uga.edu.

Addition of O₂ to the secondary 2,5-dimethylhex-3-yl radical: The most energetically favorable pathways result in the formation of methyl-propanal, iso-butene, and OH, as well as cyclic ether and OH rsc.org.

Addition of O₂ to the primary 2,5-dimethylhex-1-yl radical: This pathway reveals competitive channels leading to the formation of 2-iso-propyl-4-methyl-tetrahydrofuran + OH and 2,2,5-trimethyltetrahydropyran + OH rsc.org. A 1,5-hydrogen atom shift can also convert the primary alkyl radical to the more stable tertiary 2,5-dimethylhex-2-yl radical, providing an additional route to the formation of 2,2,5,5-tetramethyltetrahydrofuran (B83245) uga.edu.

At pressures above 1 atm, the formation of collisionally stabilized alkylperoxy (ROO) radicals dominates at the temperatures considered rsc.org. The isomerization of ROO to QOOH is a crucial step that can lead to the production of OH and cyclic ether products, which is a key mechanism in autoignition chemistry acs.orgacs.org.

| Reactant Radical | Major Products from O₂ Addition | Energetic Favorability |

| 2,5-dimethylhex-2-yl (tertiary) | 2,2,5,5,-tetramethyl-tetrahydrofuran + OH | Most Favorable Channel rsc.org |

| 2,5-dimethylhex-3-yl (secondary) | Methyl-propanal + iso-butene + OH; Cyclic ether + OH | Energetically Favorable rsc.org |

| 2,5-dimethylhex-1-yl (primary) | 2-iso-propyl-4-methyl-tetrahydrofuran + OH; 2,2,5-trimethyltetrahydropyran + OH | Competitive Channels rsc.org |

Natural Occurrence and Biosynthetic Studies of 2,5 Dimethylhexan 1 Ol

Identification in Biological Systems and Natural Matrices

The presence of 2,5-Dimethylhexan-1-OL and its isomers is noted in metabolites from plants, microorganisms, and agricultural products. These compounds often contribute to the complex volatile profiles of these organisms.

Plants are known to produce a wide array of volatile organic compounds, including various alcohols that constitute the characteristic aroma of their essential oils. While many alcohols have been identified, specific documentation of 2,5-Dimethylhexan-1-OL or its isomer 2,5-dimethylhexan-2-ol in plant metabolites or essential oils is not prominent in available research. However, the alkane analog, 2,5-dimethylhexane (B165582), has been identified as a phytochemical in plants such as Scorzonera hispanica . This suggests the potential for related metabolic pathways that could produce the alcohol form, although direct evidence remains to be established.

Microorganisms are significant producers of diverse volatile compounds. Yeasts of the genus Malassezia, which are part of the human skin mycobiota, release a variety of volatile organic compounds (VOCs), with alcohols being a major identified class researchgate.netmissouri.edu. Studies have identified a total of 54 compounds from species like Malassezia globosa, Malassezia restricta, and Malassezia sympodialis, with 40 being annotated researchgate.netmissouri.edu. While 2,5-Dimethylhexan-1-OL is not explicitly listed, the production of other branched-chain alcohols like 2-methylbutan-1-ol and 3-methylbutan-1-ol, as well as the C8 alcohol 2-ethylhexan-1-ol (B42007) by M. globosa, has been confirmed researchgate.netmissouri.edunih.gov.

Similarly, the Koji fermentation process, crucial for producing traditional Asian foods like soy sauce, generates a complex aroma profile rich in volatile compounds. During this fermentation, both the variety and quantity of volatile components increase significantly libretexts.org. Aldehydes and alcohols are the predominant volatile groups isolated from Koji samples libretexts.orgnih.gov. Research has identified numerous alcohols in Koji, including 1-octen-3-ol, 3-methyl-1-butanol, and 2-phenylethanol, which are key contributors to the final aroma libretexts.orgnih.gov. The presence of these and other branched-chain alcohols suggests a metabolic capacity within the fermenting microorganisms (such as Aspergillus species and yeasts) to produce a range of complex alcohols.

Table 1: Representative Volatile Alcohols Produced by Microorganisms

| Compound Name | Microorganism/Process | Source(s) |

| 2-Ethylhexan-1-ol | Malassezia globosa | nih.gov |

| 2-Methylbutan-1-ol | Malassezia species | researchgate.netmissouri.edu |

| 3-Methylbutan-1-ol | Malassezia species, Soy Sauce Koji | researchgate.netmissouri.edunih.gov |

| 1-Octen-3-ol | Koji Fermentation | libretexts.orgnih.gov |

| 2-Phenylethanol | Soy Sauce Koji | nih.gov |

Soybeans (Glycine max) possess a complex profile of volatile compounds that contribute to their characteristic flavor, which can include phenols, aldehydes, ketones, and alcohols nih.gov. These volatile components are derived from carbohydrates, proteins, and lipids through various enzymatic and chemical reactions during cultivation and storage nih.gov. Studies analyzing the volatile metabolites of soybeans from different geographical origins have identified a vast number of compounds.

In one comprehensive study, 146 volatile compounds were identified in total across soybean samples from Korea, China, and North America nih.gov. The profile included a significant number of alcohols. Notably, the branched-chain C8 alcohol 2-ethylhexan-1-ol was detected in soybeans cultivated in North America nih.gov. The identification of this structurally related C8 alcohol supports the possibility that isomers like 2,5-Dimethylhexan-1-OL could also be present, potentially in trace amounts or in specific cultivars or under certain environmental conditions.

Table 2: Selected Volatile Alcohols Detected in Soybeans

| Compound Name | Soybean Origin (if specified) | Source(s) |

| 2-Ethylhexan-1-ol | North America | nih.gov |

| 1-Hexanol | Not specified | nih.govresearchgate.net |

| 1-Octen-3-ol | Not specified | nih.govresearchgate.net |

| 2-Methyl-1-butanol | Korea | researchgate.net |

| Phenylethyl alcohol | Not specified | nih.gov |

Proposed Biosynthetic Pathways and Precursors

The biosynthesis of branched-chain higher alcohols like 2,5-Dimethylhexan-1-OL in biological systems is not attributed to a single, dedicated pathway but can be explained through the mechanisms of amino acid catabolism and fatty acid biosynthesis.

One major route for the formation of branched-chain higher alcohols in yeast is the Ehrlich pathway researchgate.net. This pathway facilitates the conversion of amino acids into their corresponding fusel alcohols. It involves a transamination step to form an α-keto acid, followed by decarboxylation to an aldehyde, and a final reduction to the alcohol. Branched-chain amino acids such as leucine, isoleucine, and valine are precursors to common branched-chain alcohols like isoamyl alcohol, active amyl alcohol, and isobutanol, respectively researchgate.netnih.gov. It is conceivable that 2,5-Dimethylhexan-1-OL could be synthesized via a similar pathway, originating from a less common, modified, or yet-to-be-identified branched-chain amino acid precursor.

A second plausible route is through the fatty acid synthesis (FAS) pathway . Microbial systems can produce fatty alcohols via the reduction of fatty acid intermediates nih.govnih.gov. The synthesis of branched-chain fatty acids occurs when the standard acetyl-CoA primer is replaced by a branched-chain starter unit, which can be derived from the degradation products of branched-chain amino acids frontiersin.org. This results in a branched-chain fatty acyl-CoA or fatty acyl-ACP. This intermediate can then be reduced to the corresponding branched-chain fatty alcohol frontiersin.org. This reduction is typically catalyzed by a fatty acyl-CoA reductase (FAR) enzyme, which converts the fatty acyl-CoA to a fatty alcohol nih.govresearchgate.net. Therefore, the formation of 2,5-Dimethylhexan-1-OL could proceed from a corresponding branched C8 fatty acid precursor within the cell.

Biological Interactions and Mechanistic Action of 2,5 Dimethylhexan 1 Ol

Ecological Roles in Microbial and Inter-species Communication (general volatile organic compounds)

2,5-Dimethylhexan-1-OL belongs to the broad class of microbial volatile organic compounds (VOCs), which are low molecular weight, high vapor pressure molecules that readily diffuse through air, water, and soil. nih.govkarlancer.com These properties make them ideal for mediating both short- and long-distance communication between organisms. psu.edu Microbial VOCs, including a vast array of alcohols, are crucial signaling molecules (semiochemicals) in a wide range of ecological interactions. researchgate.net

Bacteria and fungi produce complex and dynamic profiles of VOCs that can serve diverse functions. karlancer.comresearchgate.net These functions include acting as antimicrobial weapons in competitive interactions, modulating the growth and development of neighboring microbes, and influencing the behavior of higher organisms like plants and insects. karlancer.comnih.gov For example, VOCs released by soil microbes can promote plant growth or, conversely, act as allelopathic agents that inhibit the growth of competing plant species. nih.gov In essence, VOCs form a chemical language that facilitates intra- and inter-kingdom communication, shaping the structure and function of microbial communities and their surrounding environment. nih.govresearchgate.net As a C8 alcohol, 2,5-Dimethylhexan-1-OL fits the physicochemical profile of a VOC and likely contributes to this complex web of chemical signaling in its native ecosystem.

Interactive Data Table: Ecological Functions of Microbial Volatile Organic Compounds (VOCs)

| Ecological Role | Mechanism of Action | Examples of Interacting Organisms |

| Antagonism/Competition | Inhibition of growth or germination of competing microbes through toxicity. | Bacteria vs. Fungi, Bacteria vs. Bacteria |

| Mutualism | Promotion of growth, development, or defense in a partner organism. | Bacteria and Plants |

| Intra-species Signaling | Regulation of internal cellular processes or coordinated group behaviors. | Bacteria to Bacteria (same species) |

| Inter-species Signaling | Communication between different species, influencing behavior or physiology. | Bacteria to Fungi, Microbes to Plants |

| Environmental Modification | Altering the local chemical environment to favor the producing organism. | Soil Microbes |

Information based on general reviews of microbial VOCs. nih.govkarlancer.comresearchgate.net

Environmental Fate, Transport, and Degradation of 2,5 Dimethylhexan 1 Ol

Biodegradation in Aquatic and Terrestrial Environments

The biodegradation of 2,5-Dimethylhexan-1-OL in soil and water is predicted to occur, based on the known metabolic pathways for similar branched-chain alcohols and alkanes. frontiersin.orgnih.gov Many microorganisms possess enzymatic systems capable of oxidizing alcohols as part of their metabolic processes. mdpi.com

The most probable aerobic biodegradation pathway for a primary alcohol like 2,5-Dimethylhexan-1-OL is monoterminal oxidation. frontiersin.orgnih.gov This process involves a sequential oxidation of the terminal functional group. The initial step is the oxidation of the primary alcohol to its corresponding aldehyde, 2,5-dimethylhexanal (B8581115). This reaction is typically catalyzed by alcohol dehydrogenases. The resulting aldehyde is then further oxidized to a carboxylic acid, 2,5-dimethylhexanoic acid, by aldehyde dehydrogenases. mdpi.com

Once formed, the 2,5-dimethylhexanoic acid can be further metabolized. It is expected to enter the β-oxidation pathway, a core metabolic process for breaking down fatty acids. The methyl branching in the structure may slow the rate of degradation compared to straight-chain analogues, but many organisms have evolved specific enzymes to handle such structures. nih.gov The ultimate end products of complete aerobic biodegradation are carbon dioxide, water, and microbial biomass. Some microorganisms have also been engineered to produce branched-chain alcohols, indicating the existence of metabolic pathways that can process these structures. nih.gov

Table 2: Inferred Aerobic Biodegradation Pathway of 2,5-Dimethylhexan-1-OL

| Step | Substrate | Enzyme Class (Inferred) | Product |

| 1 | 2,5-Dimethylhexan-1-OL | Alcohol Dehydrogenase | 2,5-Dimethylhexanal |

| 2 | 2,5-Dimethylhexanal | Aldehyde Dehydrogenase | 2,5-Dimethylhexanoic acid |

| 3 | 2,5-Dimethylhexanoic acid | Acyl-CoA Synthetase | 2,5-Dimethylhexanoyl-CoA |

| 4 | 2,5-Dimethylhexanoyl-CoA | β-Oxidation Enzymes | Acetyl-CoA, Propionyl-CoA |

| 5 | Acetyl-CoA, Propionyl-CoA | Tricarboxylic Acid (TCA) Cycle | CO₂, H₂O, Biomass |

Advanced Analytical Methodologies for 2,5 Dimethylhexan 1 Ol Characterization

Chromatographic Techniques for Separation and Identification

Chromatographic methods are fundamental for the separation and identification of 2,5-Dimethylhexan-1-OL from various sample matrices. These techniques leverage the differential partitioning of the analyte between a stationary phase and a mobile phase to achieve separation.

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful tool for the analysis of volatile compounds like 2,5-Dimethylhexan-1-OL. In GC, the compound is vaporized and separated from other components in a gaseous mobile phase as it passes through a capillary column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented.

While a specific mass spectrum for 2,5-Dimethylhexan-1-OL is not widely published, the fragmentation pattern can be predicted based on the established principles for primary alcohols. The molecular ion peak (M+) for alcohols is often weak or absent in electron ionization (EI) mass spectra. whitman.edu Key fragmentation pathways for primary alcohols include:

Alpha-cleavage: The breaking of the bond between the first and second carbon atoms, which for a primary alcohol like 2,5-Dimethylhexan-1-OL would result in a prominent peak at m/z 31, corresponding to the [CH₂OH]⁺ ion. whitman.edu

Loss of water: A characteristic fragmentation pathway for alcohols is the elimination of a water molecule, leading to an [M-18]⁺ peak. whitman.edu

Loss of an alkyl group: Cleavage of the C-C bonds in the hydrocarbon chain can also occur.

For unambiguous identification of the molecular mass, "soft" ionization techniques like chemical ionization (CI) may be employed, which typically result in a more abundant protonated molecule [M+H]⁺ and less fragmentation. researchgate.netacdlabs.com The use of a polar capillary column, such as one with a polyethylene (B3416737) glycol (WAX) stationary phase, is often preferred for the analysis of alcohols without derivatization to achieve better peak shapes. researchgate.net

Table 1: Predicted Key Mass Fragments for 2,5-Dimethylhexan-1-OL in GC-MS (EI)

| Fragment Ion | m/z (mass-to-charge ratio) | Description |

|---|---|---|

| [CH₂OH]⁺ | 31 | Result of alpha-cleavage, characteristic of primary alcohols. |

| [C₈H₁₈O - H₂O]⁺ | 112 | Loss of a water molecule from the molecular ion. |

| [C₈H₁₈O]⁺ | 130 | Molecular ion (often of low abundance). |

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique that is frequently coupled with GC-MS for the analysis of volatile and semi-volatile organic compounds. This method involves exposing a fused silica fiber coated with a stationary phase to the headspace above a sample. Volatile analytes, such as 2,5-Dimethylhexan-1-OL, partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The fiber is subsequently introduced into the hot injector of the gas chromatograph, where the analytes are desorbed for analysis. nih.govmdpi.com

The selection of the fiber coating is critical for efficient extraction and is dependent on the polarity and volatility of the analyte. For a compound like 2,5-Dimethylhexan-1-OL, a fiber with a mixed-phase coating, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), would be suitable for trapping a broad range of volatile compounds, including branched-chain alcohols. nih.govtandfonline.com

Optimization of HS-SPME parameters is essential for achieving high sensitivity and reproducibility. These parameters include:

Extraction Temperature and Time: Higher temperatures can increase the vapor pressure of the analyte, but may also affect the sample matrix.

Sample Volume and Headspace Volume: The ratio of these volumes influences the equilibrium of the analyte between the sample and the headspace.

Salt Addition: The addition of salt to aqueous samples can increase the ionic strength of the solution, which often enhances the release of volatile organic compounds into the headspace. tandfonline.com

Table 2: Typical HS-SPME Parameters for Volatile Alcohol Analysis

| Parameter | Typical Range/Condition | Rationale |

|---|---|---|

| Fiber Coating | DVB/CAR/PDMS | Broad-spectrum coating suitable for alcohols and other volatiles. nih.govtandfonline.com |

| Extraction Temperature | 40-70 °C | Balances analyte volatility with potential matrix effects. mdpi.com |

| Extraction Time | 20-60 min | Allows for equilibrium to be reached between the sample, headspace, and fiber. mdpi.com |

| Salt Addition | Saturated NaCl or Na₂SO₄ | Increases the ionic strength of aqueous samples, promoting the transfer of volatiles to the headspace. |

Quantitative Structure-Retention Relationship (QSRR) modeling is a computational approach used to predict the chromatographic retention times of chemical compounds based on their molecular structures. nih.gov These models establish a mathematical relationship between the retention behavior and the molecular descriptors of the analytes. semanticscholar.orgechemcom.com For a series of isomers like those of 2,5-Dimethylhexan-1-OL, QSRR can be a valuable tool for predicting their elution order and assisting in their identification.

The development of a QSRR model involves several steps:

Descriptor Calculation: A variety of molecular descriptors are calculated for 2,5-Dimethylhexan-1-OL and its isomers. These descriptors can be constitutional, topological, geometrical, or quantum-chemical.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) are used to build a model that correlates the calculated descriptors with the experimentally determined retention indices. nih.govechemcom.com

Model Validation: The predictive power of the model is evaluated using internal and external validation techniques. nih.gov

QSRR models can enhance the understanding of the separation mechanisms and reduce the time and resources required for experimental method development. nih.govnih.gov

Spectroscopic Characterization Methods (e.g., FTIR, ATR-IR, Vapor Phase IR, inferred from related diols)

Spectroscopic techniques provide information about the molecular structure of 2,5-Dimethylhexan-1-OL by probing the interaction of the molecule with electromagnetic radiation. Infrared (IR) spectroscopy is particularly useful for identifying the functional groups present in the molecule.

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group involved in hydrogen bonding. libretexts.org

C-H Stretch: Multiple sharp peaks in the 2850-3000 cm⁻¹ region arise from the stretching vibrations of the C-H bonds in the methyl and methylene groups.

C-O Stretch: A strong absorption band in the 1000-1260 cm⁻¹ range is indicative of the C-O single bond stretching vibration. For primary alcohols, this peak is typically found around 1050 cm⁻¹. docbrown.info

Fourier Transform Infrared (FTIR) spectroscopy is the standard method for obtaining high-quality IR spectra. Attenuated Total Reflectance (ATR)-IR is a sampling technique that allows for the direct analysis of liquid or solid samples with minimal preparation.

Vapor Phase IR spectroscopy can also be employed. In the vapor phase, intermolecular hydrogen bonding is significantly reduced, resulting in a sharper and higher frequency O-H stretching band (around 3600-3700 cm⁻¹). docbrown.infoejournal.by This can provide more precise information about the hydroxyl group.

Table 3: Inferred IR Absorption Bands for 2,5-Dimethylhexan-1-OL

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| O-H Stretch (H-bonded) | 3200 - 3600 | Strong, Broad | Characteristic of the liquid or solid state. libretexts.org |

| C-H Stretch | 2850 - 3000 | Strong, Sharp | Aliphatic C-H bonds. |

| C-O Stretch | ~1050 | Strong | Typical for primary alcohols. docbrown.info |

| O-H Bend | 1350 - 1260 | Moderate | Bending vibration of the hydroxyl group. docbrown.info |

Theoretical Chemistry and Computational Modeling of 2,5 Dimethylhexan 1 Ol

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations are instrumental in determining the geometric and electronic structure of 2,5-dimethylhexan-1-ol. Methods such as Density Functional Theory (DFT) are employed to predict molecular geometries, vibrational frequencies, and electronic properties. researchgate.netwright.edu For alcohols, the hydroxyl (-OH) group is of particular interest. The oxygen atom in an alcohol is sp³ hybridized, resulting in a tetrahedral geometry around it. britannica.com The R-O-H bond angle is generally larger than the H-O-H angle in water due to the steric bulk of the alkyl group. britannica.com

Key parameters that can be calculated include:

Bond lengths and angles: Precise predictions of the distances between atoms and the angles between bonds.

Dipole moment: This provides insight into the polarity of the molecule, which influences its solubility and intermolecular interactions.

Frontier Molecular Orbitals (HOMO and LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical stability.

| Property | Typical Value/Characteristic for Aliphatic Alcohols |

|---|---|

| O-H Bond Length | ~0.96 Å |

| C-O Bond Length | ~1.43 Å |

| C-O-H Bond Angle | ~108.5° |

| HOMO Energy | Localized on the oxygen atom of the hydroxyl group |

| LUMO Energy | Distributed over the alkyl chain |

Computational Studies of Reaction Mechanisms and Kinetics (e.g., oxidation of related alkanes)

Computational chemistry is a powerful tool for investigating the mechanisms and kinetics of chemical reactions involving 2,5-dimethylhexan-1-ol and related compounds. researchgate.net For instance, the oxidation of alkanes, which is a fundamental process in combustion and atmospheric chemistry, has been extensively studied using computational methods. osti.govkaust.edu.sastudysmarter.co.uk A comprehensive chemical kinetic model has been developed to simulate the oxidation of 2,5-dimethylhexane (B165582), a structurally similar alkane. osti.govkaust.edu.sa This model helps in understanding the reaction pathways and the formation of various products under different conditions. osti.govkaust.edu.sa

Studies on the oxidation of alkanes often involve the following computational steps:

Transition State Theory: This is used to calculate the reaction rates. The structures and energies of the transition states are determined, which are the highest energy points along the reaction pathway.

Reaction Path Following: This involves mapping out the entire course of a chemical reaction, from reactants to products, through the transition state.

The oxidation of 2,5-dimethylhexane is known to proceed through a complex mechanism involving a large number of elementary reactions, including initiation, propagation, branching, and termination steps. osti.govkaust.edu.sa Computational studies can elucidate the key reaction pathways and identify the rate-determining steps. osti.govkaust.edu.sa

Quantitative Structure-Property Relationship (QSPR) Studies

QSPR models are statistical tools that correlate the chemical structure of a molecule with its physical, chemical, or biological properties. nih.govmdpi.com These models are based on the principle that the properties of a chemical are determined by its molecular structure. nih.govmdpi.com

QSPR models can be developed to predict the adsorption of organic compounds like 2,5-dimethylhexan-1-ol onto adsorbents such as activated carbon. researchgate.net This is important for environmental applications, such as water purification. The adsorption capacity is related to various molecular descriptors that quantify different aspects of the molecular structure. jetjournal.usresearchgate.net

Key molecular descriptors for predicting adsorption include:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Geometrical descriptors: These relate to the 3D structure of the molecule, such as its size and shape.

Electronic descriptors: These describe the electronic properties of the molecule, such as its polarity and charge distribution.

Physicochemical descriptors: These include properties like the octanol-water partition coefficient (logP), which is a measure of the molecule's hydrophobicity.

For aliphatic alcohols, it has been found that adsorption onto activated carbon generally increases with increasing molecular size and chain length, which can be attributed to stronger van der Waals forces. researchgate.net

| Factor | Influence on Adsorption |

|---|---|

| Number of aromatic rings | Enhances adsorption |

| Molecular unsaturation/electron richness | Enhances adsorption |

| Presence of polar groups in aromatic rings | Enhances adsorption |

| Presence of oxygen and nitrogen atoms | Enhances adsorption |

| Molecular size | Enhances adsorption |

| Hydrophobic surface of molecules | Enhances adsorption |

| Presence of C-O groups (aliphatic primary alcohols) | May retard adsorption |

| Presence of chlorine atoms | May retard adsorption |

Predicting the odor of a molecule from its structure is a challenging task in the field of sensory science. nih.govresearch.google Machine learning techniques are increasingly being used to develop models that can predict the olfactory properties of molecules, including aliphatic alcohols. nims.go.jpnih.govresearchgate.net These models can aid in the discovery of new fragrance ingredients. research.googlenih.gov

Various machine learning approaches have been applied to this problem:

Graph Neural Networks (GNNs): These are a type of deep learning model that can directly operate on graph-structured data, such as the molecular graph of a chemical. GNNs have shown promising results in predicting odor descriptors for molecules. research.google

Random Forests and Support Vector Machines: These are other machine learning algorithms that have been used to build predictive models for olfaction. nih.gov

Self-Organizing Maps (SOMs): SOMs are a type of artificial neural network that can be used to visualize high-dimensional data and identify patterns. In the context of olfaction, SOMs can be used to cluster molecules with similar odors.

Fuzzy Partitioning: This is a technique that can be used to create a "fuzzy" classification of molecules based on their olfactory properties, which can be more representative of the continuous nature of odor perception than a hard classification.

These models typically use a set of molecular descriptors as input and are trained on a dataset of molecules with known odors. nih.govasocse.org The trained models can then be used to predict the odor of new, untested molecules. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. nih.gov MD simulations can provide detailed information about the behavior of 2,5-dimethylhexan-1-ol in the liquid phase and in mixtures. semanticscholar.orgresearchgate.net

MD simulations can be used to investigate:

Liquid Structure: The arrangement of molecules in the liquid state, including the formation of hydrogen bonds between the hydroxyl groups of neighboring alcohol molecules. semanticscholar.org

Thermodynamic Properties: Properties such as density, viscosity, and diffusion coefficients can be calculated from MD simulations. semanticscholar.orgresearchgate.net

Behavior in Mixtures: The interactions of 2,5-dimethylhexan-1-ol with other molecules, such as water or other solvents, can be studied. semanticscholar.org For example, simulations can reveal how the presence of the alcohol affects the structure and dynamics of water. semanticscholar.org

Interactions with Interfaces: The behavior of 2,5-dimethylhexan-1-ol at interfaces, such as the air-water interface or a lipid membrane, can be investigated. nih.gov This is relevant for understanding its surface activity and its potential interactions with biological systems. nih.gov

The results of MD simulations can be used to interpret experimental data and to gain a deeper understanding of the molecular-level processes that govern the macroscopic properties of 2,5-dimethylhexan-1-ol. nih.gov

Emerging Research Areas and Future Perspectives for 2,5 Dimethylhexan 1 Ol

Deeper Elucidation of Biological and Ecological Significance

Currently, detailed research into the specific biological and ecological roles of 2,5-Dimethylhexan-1-ol is limited. Its structural similarity to other biologically active alcohols suggests it may possess interesting properties, but dedicated studies are required for confirmation. One patent has listed 2,5-dimethylhexan-1-ol as a component in a fragrance composition, indicating potential relevance in the field of scents and semiochemicals. google.com Future research should aim to:

Investigate Pheromonal Activity: Many structurally similar branched-chain alcohols function as pheromones or kairomones in insects and other organisms. Screening 2,5-Dimethylhexan-1-ol for such activity could reveal a role in ecological signaling pathways.

Assess Antimicrobial Properties: Alcohols are known for their antimicrobial effects. Future studies could evaluate the efficacy of 2,5-Dimethylhexan-1-ol against various bacteria and fungi, determining its potential as a specialized disinfectant or preservative.

Explore Plant-Based Origins: While not definitively identified, related compounds have been found in plant extracts. researchgate.net Investigating the natural occurrence of 2,5-Dimethylhexan-1-ol could provide insights into its ecological function and biosynthetic pathways.

Exploration of Sustainable Synthetic Routes and Biotransformations

The development of green and sustainable methods for chemical synthesis is a major goal of modern chemistry. For 2,5-Dimethylhexan-1-ol, research is anticipated to move beyond conventional methods towards more environmentally friendly alternatives.

Key Research Directions:

Catalytic Routes from Bio-based Feedstocks: Investigating the synthesis of 2,5-Dimethylhexan-1-ol from renewable starting materials, such as fermented iso-alcohols or biomass-derived furans, is a primary goal. This could involve multi-step catalytic processes that prioritize high atom economy and low energy consumption.

Biotransformation and Enzymatic Synthesis: A significant area for future work is the use of microorganisms or isolated enzymes to produce 2,5-Dimethylhexan-1-ol. This could involve the engineered fermentation of sugars or the enzymatic hydroxylation of the parent alkane, 2,5-dimethylhexane (B165582). While research has explored the oxidation of 2,5-dimethylhexane to other products like diols, targeting the specific primary alcohol via biotransformation remains an open area of inquiry. acs.org

Table 1: Potential Sustainable Synthetic Strategies

| Approach | Potential Precursors | Key Advantages | Research Challenges |

| Catalytic Upgrading | Isobutanol, Isopentanol | Utilization of renewable feedstocks. | Multi-step processes, catalyst development. |

| Biocatalysis | Sugars, 2,5-Dimethylhexane | High selectivity, mild reaction conditions. | Enzyme discovery and engineering, low yields. |

Integration of Advanced Analytical and Computational Techniques

As research into 2,5-Dimethylhexan-1-ol intensifies, the application of sophisticated analytical and computational tools will be essential for a deeper understanding of its properties and behavior.

Advanced Spectroscopic and Chromatographic Methods: While standard techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are suitable for identification, future research will likely employ more advanced methods. Techniques such as multidimensional GC (GCxGC) could be used to separate 2,5-Dimethylhexan-1-ol from complex isomeric mixtures in environmental or biological samples.

Computational Modeling: Molecular modeling and quantum chemical calculations can predict various properties of 2,5-Dimethylhexan-1-ol. These computational studies can be used to:

Predict spectroscopic signatures (NMR, IR) to aid in identification.

Model interactions with biological receptors, such as olfactory receptors or enzyme active sites.

Simulate degradation pathways in the environment to predict breakdown products.

Table 2: Advanced Techniques and Their Applications

| Technique | Application for 2,5-Dimethylhexan-1-ol | Potential Insights |

| Multidimensional GC (GCxGC-TOFMS) | Analysis of complex natural extracts or environmental samples. | Isomer-specific quantification and identification. |

| Density Functional Theory (DFT) | Calculation of molecular properties and reaction energetics. | Prediction of reactivity, spectral data, and potential biological interactions. |

| Molecular Dynamics (MD) Simulation | Modeling behavior in different media or at interfaces. | Understanding of solubility, membrane permeability, and interactions with enzymes. |

Comprehensive Environmental Impact Assessments and Remediation Strategies

Understanding the environmental fate and potential toxicity of 2,5-Dimethylhexan-1-ol is crucial, especially if its production and use increase. Currently, specific environmental data for this compound is scarce, and information from its parent alkane, 2,5-dimethylhexane, which is known to be toxic to aquatic life, cannot be directly applied due to differences in chemical properties. nih.gov

Future Research Imperatives:

Biodegradation Studies: Comprehensive studies are needed to determine the rate and pathways of biodegradation for 2,5-Dimethylhexan-1-ol in various environments (soil, water). Identifying microorganisms capable of metabolizing the compound is a key first step.

Ecotoxicity Testing: Standardized ecotoxicological tests on representative aquatic and terrestrial organisms are necessary to establish the environmental risk profile of the compound. This includes assessing acute and chronic toxicity.

Development of Remediation Techniques: In the event of environmental contamination, effective remediation strategies will be required. Research could focus on bioremediation approaches, utilizing microbes identified in degradation studies, or advanced oxidation processes that can chemically break down the alcohol into benign products.

Q & A

Q. What established synthetic routes are available for 2,5-Dimethylhexan-1-OL, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of 2,5-Dimethylhexan-1-OL typically involves Grignard reactions or catalytic hydrogenation of ketone precursors. For example, intermediates like (3R,5S)-6-((tert-butyldiphenylsilyl)oxy)-3,5-dimethylhexan-1-ol can be synthesized using tert-butyldiphenylsilyl (TBDPS) protecting groups to manage steric hindrance and regioselectivity . Key factors affecting yield include:

- Catalyst selection : Palladium catalysts for hydrogenation ensure selective reduction of carbonyl groups.

- Temperature control : Distillation under nitrogen (e.g., 97–100°C) minimizes decomposition .

- Solvent choice : Polar aprotic solvents enhance reaction efficiency.

Yield optimization requires monitoring via GC-MS or HPLC to confirm intermediate purity .

Q. What analytical techniques are critical for characterizing 2,5-Dimethylhexan-1-OL’s structural identity and purity?

- Methodological Answer : Comprehensive characterization involves:

- NMR spectroscopy : H and C NMR confirm branching patterns and hydroxyl group positioning.

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (CHO).

- Chromatography : GC-MS or HPLC quantifies purity (>95% by area normalization) and detects byproducts .

For reproducibility, compare spectral data with literature values and report retention indices in supplementary materials .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity or spectral data for 2,5-Dimethylhexan-1-OL derivatives?

- Methodological Answer : Discrepancies in reactivity (e.g., oxidation outcomes) or spectral peaks may arise from stereochemical variations or impurities. Strategies include:

- Cross-validation : Use multiple analytical techniques (e.g., IR for hydroxyl groups, H NMR for stereochemistry) .

- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values.

- Replicate conditions : Ensure reaction parameters (e.g., solvent, catalyst loading) match cited protocols .

Document contradictions in supplementary materials and propose hypotheses (e.g., isomerization during synthesis) .

Q. What experimental strategies mitigate steric hindrance during functionalization of 2,5-Dimethylhexan-1-OL?

- Methodological Answer : Steric effects at the 2- and 5-methyl groups complicate nucleophilic substitutions. Solutions include:

- Protecting groups : TBDPS or benzyl ethers shield the hydroxyl group during alkylation .

- Microwave-assisted synthesis : Enhances reaction rates under controlled thermal conditions.

- Regioselective catalysts : Enzymatic or organocatalytic systems improve selectivity for secondary alcohols .

Report steric outcomes using X-ray crystallography or NOESY NMR to confirm spatial arrangements .

Q. How can 2,5-Dimethylhexan-1-OL be integrated into studies of biochemical pathways or antimicrobial activity?

- Methodological Answer : Its branched structure allows interaction with lipid membranes or enzymes. Design experiments as follows:

- Enzyme assays : Test inhibition of bacterial fatty acid synthases using MIC (minimum inhibitory concentration) assays.

- Isotopic labeling : C-labeled derivatives track metabolic incorporation in microbial cultures .

- Molecular docking : Simulate binding affinity with target proteins (e.g., cytochrome P450 enzymes) .

Validate bioactivity with cytotoxicity controls and replicate assays across microbial strains .

Data Management and Reproducibility

Q. What protocols ensure reproducibility in synthesizing and characterizing 2,5-Dimethylhexan-1-OL?

- Methodological Answer : Adhere to guidelines for experimental reporting:

- Detailed SI (Supporting Information) : Include step-by-step procedures, raw spectral data, and purity metrics .

- Reference standards : Use CAS-registered compounds (e.g., CAS 13501-73-0) for calibration .

- Open data : Deposit spectral files in repositories like PubChem or Zenodo for peer validation .

Safety and Hazard Management

Q. What safety protocols are essential when handling 2,5-Dimethylhexan-1-OL in laboratory settings?

- Methodological Answer : Refer to GHS classifications for similar alcohols (e.g., H315 for skin irritation):

- PPE : Wear nitrile gloves and goggles to prevent ocular exposure .

- Ventilation : Use fume hoods during synthesis to limit inhalation risks (H335) .

- Waste disposal : Neutralize acidic byproducts before aqueous disposal .

Tables for Quick Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.